Butyl 2-bromopropanoate
Description
Contextualizing Butyl 2-Bromopropanoate (B1255678) as a Key Building Block for Complex Molecules
The role of Butyl 2-bromopropanoate as a building block stems from its inherent reactivity. The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution. smolecule.com This allows for the introduction of a wide array of functional groups. Furthermore, the presence of the adjacent ester group can activate the alpha-proton, facilitating enolate formation under basic conditions, which is central to many carbon-carbon bond-forming reactions.
This dual reactivity enables its use in diverse synthetic applications. For instance, it is employed as a reactant in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids, which are investigated as inhibitors of cytosolic phospholipase A2α. chemicalbook.com Its utility extends to polymer science, where related alpha-haloesters are used as initiators in Atom Transfer Radical Polymerization (ATRP). This controlled polymerization technique allows for the synthesis of complex macromolecules with well-defined structures, such as densely grafted molecular brushes. In one study, a macroinitiator, poly(2-(2-bromopropionyl)oxyethyl methacrylate), was used to polymerize n-butyl acrylate (B77674), demonstrating how the 2-bromopropionyl moiety is fundamental to initiating the growth of polymer chains from a backbone. researchgate.net
The compound also serves as a reagent for producing copolymers by reacting with compounds like acrylic acid and methacrylic acid. biosynth.com Through these and other transformations, this compound provides a reliable pathway for elaborating simple starting materials into molecules with greater complexity and specific functionality, including those found in pharmaceuticals and agrochemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₃BrO₂ | nih.govtcichemicals.comchemspider.com |
| Molecular Weight | 209.08 g/mol | nih.govtcichemicals.comfishersci.ca |
| Appearance | Colorless to Light Yellow Liquid | tcichemicals.comcymitquimica.com |
| Boiling Point | 196 °C | tcichemicals.com |
| Density (20/20) | 1.28 | tcichemicals.com |
| Flash Point | 81 °C | tcichemicals.com |
| CAS Number | 41145-84-0 | chem960.comtcichemicals.comchemspider.com |
Historical Overview of Alpha-Haloesters in Synthetic Chemistry
The significance of alpha-haloesters, the class of compounds to which this compound belongs, is deeply rooted in the history of organic chemistry. Two landmark reactions from the late 19th and early 20th centuries established these reagents as indispensable tools for synthesis.
The Reformatsky Reaction , first reported by Sergey Reformatsky in 1887, involves the reaction of an alpha-haloester with an aldehyde or a ketone in the presence of metallic zinc to produce a β-hydroxy ester. numberanalytics.comnih.gov The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents and therefore does not typically react with the ester functionality. wikipedia.org This reaction was a foundational method for carbon-carbon bond formation and remains widely used for synthesizing complex organic molecules, including natural products and pharmaceuticals. numberanalytics.comnih.gov
Another pivotal discovery was the Darzens Condensation (or glycidic ester condensation), reported by Auguste Georges Darzens in 1904. wikipedia.org This reaction involves the condensation of an alpha-haloester with an aldehyde or ketone in the presence of a base to yield an α,β-epoxy ester (a glycidic ester). wikipedia.org The mechanism involves the deprotonation of the alpha-haloester to form a carbanion, which then attacks the carbonyl compound. The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution to form the epoxide ring. wikipedia.org The Darzens reaction provides a direct route to epoxides, which are themselves versatile intermediates in organic synthesis.
Table 2: Foundational Reactions of Alpha-Haloesters
| Reaction | Year Discovered | Key Reactants | Key Product | Significance |
|---|---|---|---|---|
| Reformatsky Reaction | 1887 | α-haloester, Aldehyde/Ketone, Zinc | β-hydroxy ester | C-C bond formation numberanalytics.comnih.gov |
| Darzens Condensation | 1904 | α-haloester, Aldehyde/Ketone, Base | α,β-epoxy ester | Synthesis of epoxides wikipedia.org |
These classical reactions demonstrated the synthetic potential of the alpha-haloester functional group and paved the way for the development and application of specific reagents like this compound in modern, advanced synthetic challenges.
Scope and Significance of Research on this compound
Current research continues to explore and expand the applications of this compound and related alpha-haloesters, focusing on enhancing reaction efficiency, selectivity, and the synthesis of novel, complex structures. The significance of this research lies in its direct impact on materials science and medicinal chemistry.
A key area of investigation is the use of alpha-haloester derivatives as initiators in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). Research in this field examines the kinetics and efficiency of the initiation process. For example, studies comparing the polymerization of monomers like n-butyl acrylate using a macroinitiator containing 2-bromopropionyl groups versus a small molecule initiator like ethyl 2-bromopropionate help to elucidate the mechanisms of polymer brush formation. researchgate.net These studies are crucial for designing and synthesizing advanced materials with precisely controlled architectures and properties. researchgate.net
In medicinal and pharmaceutical chemistry, research focuses on utilizing this compound as a key intermediate. Its role as a reactant in the synthesis of cytosolic phospholipase A2α inhibitors highlights its importance in creating molecules with specific biological targets. chemicalbook.com Investigations into its reactivity and selectivity under various conditions are critical for developing efficient and scalable synthetic routes to new therapeutic agents. smolecule.com For instance, the ability to selectively perform nucleophilic substitutions on the molecule is essential for building libraries of compounds for drug discovery. smolecule.com
Furthermore, the compound is used as a reagent in the preparation of various copolymers, demonstrating its relevance in the broader field of polymer chemistry beyond ATRP. biosynth.com The ongoing research into this compound underscores its continued importance as a versatile and indispensable tool in the modern synthetic chemist's arsenal, enabling the creation of complex functional molecules for a wide range of scientific and industrial applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMAEXGIVZJYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961461 | |
| Record name | Butyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41145-84-0 | |
| Record name | Propanoic acid, 2-bromo-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41145-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 2-bromopropionate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 2-bromopropanoate | |
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| Record name | Butyl 2-bromopropionate | |
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Asymmetric Synthesis and Chiral Applications of Butyl 2 Bromopropanoate
Enantioselective Synthesis Methodologies for Butyl 2-Bromopropanoate (B1255678)
Achieving an enantiomerically pure form of Butyl 2-bromopropanoate requires synthetic strategies that can effectively control the stereochemical outcome of the reaction. The primary approaches to accomplish this involve the use of chiral auxiliaries to direct a diastereoselective bromination or the application of asymmetric catalysis to achieve an enantioselective transformation.
A robust and widely employed strategy for establishing stereocenters is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.
For the synthesis of chiral this compound, this methodology typically involves acylating a chiral auxiliary with propionyl chloride. The resulting N-propionyl derivative can then be converted into a chiral enolate, which undergoes a highly face-selective reaction with an electrophilic bromine source. The steric hindrance imposed by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary, followed by esterification with butanol, yields the desired enantiopure this compound.
Prominent examples of chiral auxiliaries applicable to this approach include Evans' oxazolidinones and Oppolzer's camphorsultam. researchgate.net The predictable stereocontrol exerted by these auxiliaries has made them staples in asymmetric synthesis. blogspot.com
| Chiral Auxiliary | Typical Base/Enolization Condition | Electrophilic Bromine Source | Expected Diastereoselectivity (d.r.) |
|---|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | NaHMDS, THF, -78 °C | N-Bromosuccinimide (NBS) | >95:5 |
| (1S)-(-)-Camphor-10-sultam (Oppolzer's Sultam) | LDA, THF, -78 °C | N-Bromosuccinimide (NBS) | >98:2 |
| (1S,2S)-(+)-Pseudoephedrine | LDA, THF, -78 °C | Bromine (Br₂) | >90:10 |
Asymmetric catalysis represents a highly efficient alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. While the direct catalytic asymmetric bromination of butyl propanoate is a challenging transformation, the principles of organocatalysis and transition-metal catalysis provide a conceptual framework for this approach.
This strategy would involve the generation of a prochiral enolate from butyl propanoate, which is then intercepted by a chiral catalyst. The catalyst, by forming a transient, chiral complex with either the enolate or the bromine source, would create a chiral environment that biases the reaction pathway toward one enantiomer. For instance, a chiral Lewis acid could coordinate to the carbonyl group of the ester, rendering the two faces of the corresponding enolate electronically different and susceptible to attack from one side. Alternatively, a chiral amine or phosphine (B1218219) catalyst could react with the bromine source to generate a chiral brominating agent.
| Catalyst Type | Plausible Mechanism of Stereocontrol | Potential Bromine Source |
|---|---|---|
| Chiral Lewis Acid (e.g., Ti, Cu, Zn complexes) | Coordinates to the substrate's carbonyl group, creating a sterically defined pocket that shields one face of the enolate. | N-Bromosuccinimide (NBS) |
| Chiral Organocatalyst (e.g., Cinchona alkaloid derivative) | Forms a chiral ammonium (B1175870) enolate or activates the bromine source through hydrogen bonding, directing the stereochemical outcome. | N-Bromosuccinimide (NBS) or other electrophilic Br⁺ sources |
This compound as a Chiral Building Block in Advanced Organic Synthesis
Once obtained in enantiopure form, this compound becomes a powerful tool for introducing a chiral propionate (B1217596) moiety into more complex molecules. Its dual functionality—an electrophilic center at the bromine-bearing carbon and an ester group that can be further modified—makes it a versatile synthon.
As a chiral α-bromo ester, this compound is an excellent electrophile for stereoselective alkylation reactions. In reactions with soft nucleophiles, such as stabilized enolates (e.g., from malonic esters) or organocuprates, the transformation typically proceeds via an SN2 mechanism. This mechanism results in a predictable inversion of configuration at the stereocenter. Therefore, (S)-Butyl 2-bromopropanoate will yield a product with the (R)-configuration at the α-carbon. This direct transfer of chirality is highly valuable for synthesizing α-substituted carboxylic acid derivatives with a defined stereochemistry. researchgate.net
| Nucleophile | Reaction Conditions | Product Type | Stereochemical Outcome |
|---|---|---|---|
| Diethyl malonate | NaH, THF | Chiral substituted malonic ester | Inversion of configuration |
| Lithium diphenylcuprate (Ph₂CuLi) | Ether, -78 °C | Butyl 2-phenylpropanoate | Inversion of configuration |
| Thiophenol | K₂CO₃, Acetone | Butyl 2-(phenylthio)propanoate | Inversion of configuration |
One of the most significant applications of chiral α-halo esters is in diastereoselective carbon-carbon bond-forming reactions, most notably the Reformatsky reaction. nih.govtheaic.org This reaction involves the formation of an organozinc reagent (a zinc enolate) from the α-bromo ester, which then adds to a carbonyl compound like an aldehyde or ketone. acs.orgresearchgate.net
When an enantiopure this compound is used, the existing stereocenter directs the addition of the zinc enolate to one of the two prochiral faces of the carbonyl electrophile. This facial bias, often rationalized by Zimmerman-Traxler-type transition state models, leads to the formation of one diastereomer of the resulting β-hydroxy ester over the other. The level of diastereoselectivity can be very high, providing a reliable method for constructing molecules with multiple, well-defined stereocenters. nih.gov
| Carbonyl Electrophile | Metal Promoter | Typical Solvent | Observed Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Benzaldehyde | Activated Zinc (Zn) | THF | Often >90:10 (syn:anti) |
| Isobutyraldehyde | Samarium(II) Iodide (SmI₂) | THF | Can be >95:5 depending on conditions nih.gov |
| Acetone | Zinc-Copper Couple (Zn-Cu) | Benzene/Ether | Not applicable (product is not diastereomeric) |
The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry. nih.gov Chiral building blocks like this compound are instrumental in constructing the complex architectures of active pharmaceutical ingredients (APIs).
A notable application is in the synthesis of inhibitors for cytosolic phospholipase A2α (cPLA2α). nih.govnih.gov This enzyme is a key player in inflammatory processes as it releases arachidonic acid from cell membranes, initiating the production of prostaglandins (B1171923) and leukotrienes. nih.govmpdkrc.edu.in Inhibitors of cPLA2α are therefore promising candidates for new anti-inflammatory drugs. Many potent cPLA2α inhibitors feature an indole (B1671886) core with a chiral propanoic acid side chain. Enantiomerically pure tert-Butyl 2-bromopropanoate has been utilized as a key reactant to introduce this essential side chain onto the indole scaffold through nucleophilic substitution, establishing the critical stereocenter in the final molecule. mpdkrc.edu.in
| Pharmaceutical Target | Class of Compound | Role of this compound |
|---|---|---|
| Cytosolic Phospholipase A2α (cPLA2α) | Indole-based anti-inflammatory agents | Provides the chiral propionate side chain via alkylation of an indole nitrogen or related nucleophile. mpdkrc.edu.in |
| Various (e.g., enzymes, receptors) | Non-proteinogenic α-amino acids | Serves as a precursor where the bromine is displaced by an azide (B81097) or amine equivalent with inversion of stereochemistry. |
| Various (e.g., enzymes, receptors) | Polyketide natural products and analogs | Used in diastereoselective Reformatsky or alkylation reactions to build up the carbon backbone with defined stereochemistry. nih.gov |
Role in Natural Product Synthesis
While not as ubiquitously cited as some other chiral synthons, this compound has proven to be a valuable tool in the total synthesis of certain natural products. A notable example is its application in the synthesis of the complex anticancer and antibiotic agent, pleurotin.
In a concise synthesis of a key pentacyclic intermediate of pleurotin, n-butyl 2-bromopropanoate was employed in a crucial Reformatsky reaction with a methoxyindanone derivative. This reaction served to construct a key carbon-carbon bond and introduce a new stereocenter. The choice of the butyl ester in this specific reaction was strategic, as it was found to impart superior diastereoselectivity in a subsequent heterogeneous hydrogenation step of the resulting indenyl ester. This highlights the indirect but critical role the butyl group can play in influencing the stereochemical outcome of reactions further down the synthetic pathway.
The selection of the n-butyl ester over simpler alkyl congeners underscores the subtle yet significant impact that ester groups can have on the stereocontrol of a reaction sequence. While the primary focus of the Reformatsky reaction is the formation of a β-hydroxy ester, the nature of the ester group can influence the conformational preferences of intermediates and transition states, thereby affecting the facial selectivity of subsequent transformations.
Table 1: Application of this compound in the Synthesis of a Pleurotin Intermediate
| Reaction Step | Reactants | Product | Role of this compound |
| Reformatsky Reaction | n-Butyl 2-bromopropanoate, Methoxyindanone | Indenyl ester | Formation of a key C-C bond and introduction of a new stereocenter. |
| Hydrogenation | Indenyl ester | Dihydroindenyl ester | The butyl ester group influences the diastereoselectivity of the hydrogenation. |
Chirality Transfer and Control in Reactions of this compound
The ability to transfer and control chirality is a cornerstone of asymmetric synthesis. In reactions involving this compound, the stereochemical outcome is influenced by a variety of factors, including the inherent chirality of the reactant itself (if an enantiomerically pure form is used), the use of chiral auxiliaries, and the reaction conditions.
The concept of chirality transfer refers to the transmission of stereochemical information from a chiral molecule to a new stereocenter being formed. In the context of this compound, this can be achieved through several mechanisms:
Substrate Control: When an enantiomerically pure form of this compound is used, its existing stereocenter can influence the stereochemistry of the product. The steric and electronic properties of the chiral center can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.
Auxiliary Control: A common strategy in asymmetric synthesis is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the 2-bromopropanoate moiety. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be cleaved to yield the desired enantiomerically enriched product. The rigid, well-defined conformational preferences of many chiral auxiliaries create a chiral environment that effectively shields one face of the reacting molecule, leading to high diastereoselectivity.
Reagent Control: Chiral reagents or catalysts can also be employed to control the stereochemistry of reactions involving this compound. These reagents can create a chiral environment around the substrate, influencing the transition state of the reaction and favoring the formation of one enantiomer.
In the aforementioned synthesis of the pleurotin intermediate, the diastereoselectivity of the hydrogenation step was reportedly enhanced by the presence of the butyl ester. While the precise mechanism for this control is not extensively detailed in the initial reports, it is plausible that the steric bulk of the butyl group, in conjunction with the catalyst surface, influences the adsorption of the indenyl ester onto the catalyst. This preferential orientation would then lead to the delivery of hydrogen from a specific face of the double bond, resulting in the observed diastereoselectivity.
The stereochemical outcome of reactions such as aldol (B89426) and Reformatsky reactions involving the enolate of this compound is governed by the geometry of the enolate (Z or E) and the nature of the chelating metal in the transition state. The Zimmerman-Traxler model is often invoked to explain the stereoselectivity of these reactions. The model proposes a six-membered, chair-like transition state where the substituents on the enolate and the aldehyde adopt pseudo-equatorial or pseudo-axial positions to minimize steric interactions. The size of the ester group, in this case, the butyl group, can influence the relative energies of these transition states, thereby dictating the syn or anti configuration of the resulting β-hydroxy ester.
Table 2: Factors Influencing Chirality Control in Reactions of this compound
| Control Element | Mechanism | Desired Outcome |
| Substrate Control | Inherent chirality of enantiomerically pure this compound directs the approach of reagents. | Diastereoselective product formation. |
| Auxiliary Control | A temporarily attached chiral auxiliary creates a sterically biased environment. | High diastereoselectivity, leading to enantiomerically enriched products after auxiliary removal. |
| Reagent Control | Chiral reagents or catalysts create a chiral environment around the substrate. | Enantioselective product formation. |
| Reaction Conditions | Solvent, temperature, and catalyst can influence transition state geometries and enolate formation. | Control over diastereomeric and/or enantiomeric ratios. |
Synthetic Methodologies and Advanced Reaction Chemistry of Butyl 2 Bromopropanoate
Esterification Pathways for Bromopropanoic Acid Derivatives
The formation of the ester bond in Butyl 2-bromopropanoate (B1255678) is a critical synthetic step, which can be achieved through both traditional chemical methods and modern biocatalytic approaches.
Conventional synthesis of butyl propionate (B1217596) and its derivatives is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid (2-bromopropanoic acid) with the alcohol (butanol) in the presence of a strong acid catalyst, most commonly sulfuric acid. jchr.org The reaction is reversible, and to drive the equilibrium towards the product (the ester), water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product. While effective, these methods often require high temperatures and the use of corrosive acids, which can lead to side reactions and require neutralization and extensive purification steps. jchr.orgmdpi.com The yield of the esterification is highly dependent on the physical properties of the alcohol used; for instance, alcohols with higher boiling points, like butanol, can lead to more favorable reaction conditions. mdpi.com
Chemoenzymatic methods, particularly those using lipases, have emerged as powerful alternatives for the synthesis of esters like Butyl 2-bromopropanoate. These biocatalytic processes offer high selectivity, operate under mild reaction conditions, and are environmentally benign. scispace.com Lipases can catalyze the esterification of 2-bromopropanoic acid with butanol, often with high enantioselectivity, which is crucial for the synthesis of optically pure compounds. scispace.comgoogle.com
The lipase (B570770) from Candida cylindracea (CCL) has been shown to be effective in catalyzing the esterification of α-bromopropionic acid with n-butanol. oup.comnih.gov Studies conducted in water-in-oil microemulsions demonstrated higher catalytic activity compared to traditional biphasic systems. oup.comnih.gov For example, using a microemulsion system, a 45% conversion rate was achieved in just 6 hours, yielding butyl-(R)-α-bromopropionate with an optical purity of approximately 99%. nih.gov
The water content in the reaction medium is a critical parameter influencing both the reaction rate and the enantioselectivity of the enzyme. scispace.comoup.com Research on the enantioselective esterification of racemic 2-bromopropanoic acid using Candida rugosa lipase found that both activity and enantioselectivity vary according to optimum curves that plot against water activity. scispace.comresearchgate.net There exists a parallel relationship where conditions that increase the reaction rate often also enhance the enantioselectivity. oup.com
| Enzyme | Substrates | Reaction System | Reaction Time | Conversion Rate | Product Optical Purity | Reference |
|---|---|---|---|---|---|---|
| Candida cylindracea lipase (CCL) | α-bromopropionic acid and n-butanol | Water-in-oil microemulsion | 6 h | 45% | ~99% (butyl-(R)-α-bromopropionate) | nih.gov |
| Candida rugosa lipase | Racemic 2-bromopropanoic acid and n-butanol | n-pentane with varying water content | Not specified | Decreased at high water content | Decreased at high water content | researchgate.net |
| Candida cylindracea lipase | α-bromopropionic acid and n-butanol | n-hexane with varying water content | Not specified | Accelerated 9-fold with 0.125% water | Enhanced with optimal water content | oup.com |
Nucleophilic Substitution Reactions of this compound
The bromine atom in this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. chem960.comcymitquimica.com These reactions typically proceed via an S_N2 mechanism, where a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion and leading to inversion of stereochemistry if the carbon is chiral. smolecule.com
A wide array of nucleophiles can be used to synthesize a variety of propanoate derivatives. For example:
Reaction with Amines: Treatment with primary or secondary amines yields α-amino esters. The synthesis of tert-butyl 2-[(4-fluorophenyl)amino]propanoate from tert-butyl 2-bromopropanoate and 4-fluoroaniline (B128567) is a representative example of this transformation. evitachem.com
Reaction with Hydroxide (B78521): Alkaline hydrolysis, using a nucleophile like hydroxide ion (OH⁻), replaces the bromine with a hydroxyl group, converting this compound into Butyl lactate (B86563). libretexts.org
| Nucleophile | Reagent Example | Product Class | Specific Product Example | Reference |
|---|---|---|---|---|
| Amine | 4-Fluoroaniline (H₂N-C₆H₄-F) | α-Amino Ester | Butyl 2-[(4-fluorophenyl)amino]propanoate | evitachem.com |
| Hydroxide Ion | Sodium Hydroxide (NaOH) | α-Hydroxy Ester | Butyl 2-hydroxypropanoate (Butyl lactate) | libretexts.org |
| Cyanide Ion | Sodium Cyanide (NaCN) | α-Cyano Ester | Butyl 2-cyanopropanoate | General Knowledge |
| Azide (B81097) Ion | Sodium Azide (NaN₃) | α-Azido Ester | Butyl 2-azidopropanoate | General Knowledge |
SN2 Reaction Pathways with Various Nucleophiles
This compound, as a secondary alkyl halide, readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a variety of nucleophiles. libretexts.org The general mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom, and simultaneously, the bromide ion departs as the leaving group. This process results in an inversion of the stereochemical configuration at the chiral center. libretexts.orgedscl.in
The reactivity in SN2 reactions is significantly influenced by the nature of the nucleophile. Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles that react with this compound include:
Hydroxide ions (OH⁻): In the presence of a base like sodium hydroxide or potassium hydroxide, this compound can be hydrolyzed to form 2-hydroxypropanoic acid (lactic acid) derivatives.
Alkoxide ions (RO⁻): Reaction with alkoxides, such as sodium ethoxide, results in the formation of the corresponding ether.
Thiolate ions (RS⁻): Thiolates are excellent nucleophiles and react efficiently to produce thioethers.
Amines (RNH₂): Primary and secondary amines can displace the bromide to form the corresponding N-substituted 2-aminopropanoate derivatives.
Cyanide ions (CN⁻): The reaction with cyanide salts, like sodium cyanide, introduces a nitrile group, which is a versatile functional group for further transformations.
The general representation of the SN2 reaction is as follows:
Nu⁻ + CH₃CH(Br)CO₂Bu → CH₃CH(Nu)CO₂Bu + Br⁻
Where Nu⁻ represents the incoming nucleophile.
The table below summarizes the products formed from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | Butyl 2-hydroxypropanoate |
| Alkoxide | Sodium Ethoxide (NaOEt) | Butyl 2-ethoxypropanoate |
| Thiolate | Sodium Ethanethiolate (NaSEt) | Butyl 2-(ethylthio)propanoate |
| Amine | Ammonia (NH₃) | Butyl 2-aminopropanoate |
| Cyanide | Sodium Cyanide (NaCN) | Butyl 2-cyanopropanoate |
Influence of Steric and Electronic Factors on Reactivity
The rate and outcome of reactions involving this compound are governed by both steric and electronic factors.
Steric Factors:
The butyl group in this compound is a straight-chain alkyl group, which presents moderate steric hindrance around the reaction center. While less hindered than a tertiary alkyl group, the butyl group can still influence the approach of bulky nucleophiles or reagents. quora.com In SN2 reactions, the accessibility of the electrophilic carbon is crucial. Very bulky nucleophiles may react slower compared to smaller ones due to increased steric repulsion in the transition state.
For instance, the rate of substitution may decrease with increasingly branched nucleophiles. This steric hindrance can also play a role in competing elimination (E2) reactions, especially when a sterically hindered, strong base is used.
Electronic Factors:
The electronic nature of the substituents significantly impacts the reactivity of this compound.
Inductive Effect: The bromine atom is highly electronegative, creating a dipole moment along the C-Br bond and rendering the α-carbon electron-deficient and thus, electrophilic. This polarization is essential for nucleophilic attack. The adjacent carbonyl group of the ester also exerts an electron-withdrawing inductive effect, further increasing the electrophilicity of the α-carbon.
Radical Reactions Involving this compound
Atom Transfer Radical Polymerization (ATRP) Initiation
This compound and its analogs, such as ethyl 2-bromopropionate and methyl 2-bromopropionate, are effective initiators for Atom Transfer Radical Polymerization (ATRP). nih.govtkk.ficmu.edu ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. tkk.fi
The initiation step involves the homolytic cleavage of the carbon-bromine bond, catalyzed by a transition metal complex, typically a copper(I) species complexed with a ligand (e.g., bipyridine). This generates a carbon-centered radical and a copper(II) species. The radical then adds to a monomer molecule, initiating the polymerization chain.
The general mechanism for ATRP initiation with this compound is as follows:
CH₃CH(Br)CO₂Bu + Cu(I)Lₙ ⇌ CH₃CH(•)CO₂Bu + Cu(II)BrLₙ CH₃CH(•)CO₂Bu + M → P₁•
Where L is a ligand, M is a monomer, and P₁• is the propagating polymer chain. The reversible nature of the activation/deactivation process is key to the controlled nature of ATRP. tkk.fi this compound has been used to initiate the polymerization of various monomers, including n-butyl methacrylate (B99206) and tert-butyl acrylate (B77674). nih.govepa.gov
Reductive Debromination Reactions
This compound can undergo reductive debromination, where the bromine atom is replaced by a hydrogen atom. This transformation can be achieved through radical pathways. A common method involves the use of a radical initiator and a hydrogen atom donor. For instance, reacting this compound with a tin hydride, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), leads to the formation of butyl propanoate.
The mechanism proceeds via a radical chain reaction:
Initiation: The initiator (AIBN) decomposes upon heating to generate radicals.
Propagation:
The initiator radical abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•).
The tributyltin radical abstracts the bromine atom from this compound, generating an alkyl radical and tributyltin bromide.
The alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the debrominated product and regenerate the tributyltin radical.
CH₃CH(Br)CO₂Bu + Bu₃Sn• → CH₃CH(•)CO₂Bu + Bu₃SnBr CH₃CH(•)CO₂Bu + Bu₃SnH → CH₃CH₂CO₂Bu + Bu₃Sn•
This method is a standard procedure for the reductive removal of halogen atoms.
Cross-Coupling Reactions with Radical Intermediates
This compound can participate in cross-coupling reactions that proceed through radical intermediates. These reactions are often catalyzed by transition metals, particularly iron. thieme-connect.dekyoto-u.ac.jpacs.org In these processes, the C-Br bond is homolytically cleaved to generate an alkyl radical, which then couples with another organic fragment.
An important example is the iron-catalyzed cross-coupling of α-halo esters with Grignard reagents. kyoto-u.ac.jpscispace.com For instance, the reaction of tert-butyl 2-bromopropionate with an aryl Grignard reagent (ArMgBr) in the presence of an iron catalyst can form α-aryl propionates. kyoto-u.ac.jpscispace.com The proposed mechanism often involves the formation of an alkyl radical intermediate from the α-bromo ester. kyoto-u.ac.jpacs.org
The general scheme for such a reaction is: CH₃CH(Br)CO₂Bu + ArMgBr --(Fe catalyst)--> CH₃CH(Ar)CO₂Bu + MgBr₂
Recent studies using Mössbauer spectroscopy on the reaction of tert-butyl 2-bromopropionate with iron complexes have provided insight into the radical initiation steps. acs.orgnih.gov It has been shown that both mono- and bis-arylated iron(II) species can react with the α-bromo ester to generate the alkyl radical, which is a key step in the catalytic cycle. acs.org The choice of chiral ligands in these iron-catalyzed reactions can even lead to enantioselective cross-coupling products. kyoto-u.ac.jpscispace.com
Reformatsky Reactions and Related Organometallic Chemistry with this compound
This compound is a key substrate in the Reformatsky reaction, a method for forming carbon-carbon bonds. researchgate.net This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky reagent. This reagent then reacts with a carbonyl compound, such as an aldehyde or ketone, to produce a β-hydroxy ester after acidic workup. researchgate.netorganic-chemistry.org
The formation of the Reformatsky reagent from this compound is as follows:
CH₃CH(Br)CO₂Bu + Zn → BrZnCH(CH₃)CO₂Bu
This organozinc enolate is generally not isolated but is generated in situ and reacts directly with the carbonyl compound. nih.gov For example, the reaction of the Reformatsky reagent from this compound with an aldehyde (R'CHO) would proceed as:
BrZnCH(CH₃)CO₂Bu + R'CHO → R'CH(OZnBr)CH(CH₃)CO₂Bu R'CH(OZnBr)CH(CH₃)CO₂Bu + H₃O⁺ → R'CH(OH)CH(CH₃)CO₂Bu + Zn²⁺ + Br⁻
The Reformatsky reaction is valued for its ability to be performed under relatively mild and neutral conditions, tolerating a wide range of functional groups. researchgate.net Variations of this reaction using other metals like samarium(II) iodide (SmI₂) have also been developed, sometimes offering improved diastereoselectivity. acs.org
Furthermore, the organozinc reagents derived from α-bromo esters can participate in other transformations, such as palladium-catalyzed α-arylation reactions, providing a route to α-aryl esters. nih.gov
Mechanism and Scope of Reformatsky Reactions
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc. vedantu.comnumberanalytics.com The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org
Mechanism: The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of this compound. vedantu.comjk-sci.com This step forms a bromozincio-ester, which exists as a dimer in the solid state. wikipedia.org This organozinc intermediate is less reactive than Grignard or organolithium reagents, which prevents it from reacting with the ester functionality of another molecule of this compound. wikipedia.org The Reformatsky enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone, forming a six-membered chair-like transition state. jk-sci.com A subsequent rearrangement leads to the formation of a new carbon-carbon bond and a zinc alkoxide. Finally, an acidic workup protonates the alkoxide to yield the final β-hydroxy ester and zinc(II) salts. wikipedia.orgjk-sci.com
Scope: The Reformatsky reaction is known for its broad scope. It can be successfully employed with a wide variety of aldehydes and ketones, including sterically hindered ones. vedantu.comjk-sci.com Beyond simple aldehydes and ketones, the reaction can also be performed with other electrophiles such as nitriles (in the Blaise reaction), imines, and acid chlorides. wikipedia.org While zinc is the traditional metal used, other metals like magnesium, indium, and samarium (as samarium(II) iodide) have also been shown to mediate this transformation. wikipedia.orgunimi.it For instance, the sonochemical Reformatsky reaction of aldehydes or ketones with ethyl bromoacetate (B1195939) in the presence of indium has been shown to afford β-hydroxyesters in good to excellent yields under mild conditions. scispace.com
Modifications and Enhancements of Reformatsky Protocols
Several modifications to the classical Reformatsky protocol have been developed to improve yields, expand the substrate scope, and introduce stereocontrol.
Activation of Zinc: The reactivity of the zinc metal is crucial for the success of the reaction. Various methods have been employed to activate the zinc, such as using a zinc-copper couple, treating it with trimethylsilyl (B98337) chloride, or preparing highly reactive Rieke zinc. jk-sci.comnih.gov
Alternative Metals and Catalysts: As mentioned, metals other than zinc can be used. Samarium(II) iodide (SmI2) is a notable alternative, often providing higher yields and diastereoselectivities, particularly in intramolecular reactions. beilstein-journals.org Rhodium catalysts have been used to achieve selective synthesis of β-amino esters and β-lactams from aldimines and ethyl bromoacetate in a Reformatsky-type reaction. scispace.com
Asymmetric Variants: The development of enantioselective Reformatsky reactions has been a significant area of research. This is often achieved by using chiral ligands or auxiliaries. For example, chiral amino alcohols have been used as ligands to induce enantioselectivity in the addition of Reformatsky reagents to aldehydes. beilstein-journals.org A diastereoselective SmI2-mediated Reformatsky reaction was a key step in the total synthesis of prostaglandin (B15479496) E2 methyl ester. beilstein-journals.org
Two-Step Procedure: Performing the reaction in two distinct steps—first forming the organozinc reagent and then adding the carbonyl compound—can sometimes lead to improved yields. vedantu.com
Metal-Catalyzed Transformations of this compound
The carbon-bromine bond in this compound can be activated by various transition metal catalysts, enabling a diverse range of cross-coupling and functionalization reactions.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are highly effective in promoting the α-arylation of ester enolates, including those derived from bromoalkanoates like this compound. These reactions typically involve the in situ generation of a zinc enolate (a Reformatsky reagent), which then undergoes cross-coupling with an aryl halide. nih.gov
The α-arylation of the zinc enolate of tert-butyl propionate has been demonstrated with a variety of aryl bromides, including those with electron-donating and electron-withdrawing groups. nih.gov The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich ligands like Q-phos and P(t-Bu)3 often providing the best results. nih.gov These reactions can tolerate a range of functional groups on the aryl bromide, such as ketones, esters, and nitriles. nih.gov
| Aryl Bromide | Catalyst System | Product | Yield (%) |
| Bromobenzene | Pd(dba)₂ / P(t-Bu)₃ | tert-Butyl 2-phenylpropanoate | Quantitative (with excess enolate) nih.gov |
| 4-Bromoacetophenone | Pd(dba)₂ / Q-phos | tert-Butyl 2-(4-acetylphenyl)propanoate | High nih.gov |
| Methyl 4-bromobenzoate | Pd(dba)₂ / Q-phos | tert-Butyl 2-(4-(methoxycarbonyl)phenyl)propanoate | High nih.gov |
This table presents illustrative data for the analogous tert-butyl 2-bromopropanoate system.
Copper-Catalyzed Reactions
Copper catalysts are also employed in transformations of α-halo esters. One notable application is in atom transfer radical polymerization (ATRP), where a copper(I) complex acts as a catalyst to generate a radical from an alkyl halide initiator, such as methyl 2-bromopropionate. tandfonline.com This process allows for the controlled polymerization of various monomers. The in-situ formation of the active Cu(I) species from Cu(II) precursors using reducing agents like fructose (B13574) has also been demonstrated. tandfonline.com
In the context of small molecule synthesis, copper-catalyzed reactions can be used for various coupling processes. For instance, copper(I) has been shown to catalyze the cycloaddition of azides and terminal alkynes, a reaction that could potentially be applied to derivatives of this compound. acs.org Copper(II) bromide has been used to mediate the intramolecular cyclopropanation of certain olefinic acetates. nih.gov
Iron-Catalyzed Cross-Couplings
Iron, being an earth-abundant and low-cost metal, has emerged as an attractive catalyst for cross-coupling reactions. Iron-catalyzed enantioselective cross-coupling of racemic α-bromoalkanoates (including tert-butyl 2-bromopropanoate) with aryl Grignard reagents has been developed. kyoto-u.ac.jp These reactions, often employing chiral bisphosphine ligands like (R,R)-BenzP* or (R,R)-QuinoxP*, can produce α-arylpropanoates with good yields and synthetically useful enantioselectivities. kyoto-u.ac.jpacs.org The resulting α-aryl esters are valuable intermediates for the synthesis of profen non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org
A similar iron-catalyzed enantioconvergent Suzuki-Miyaura coupling has been reported between tert-butyl α-bromopropionate and lithium arylborates, again using a chiral phosphine ligand. rsc.orgrsc.org This method provides another route to optically active α-arylpropionic acids. rsc.org
| Aryl Nucleophile | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (er) |
| PhMgBr | (R,R)-BenzP | tert-Butyl 2-phenylpropanoate | 91 | 85:15 kyoto-u.ac.jp |
| PhB(OH)₂ (as lithium borate) | (R,R)-QuinoxP | tert-Butyl 2-phenylpropanoate | High | 84:16 rsc.org |
| 4-MeO-C₆H₄MgBr | (R,R)-BenzP* | tert-Butyl 2-(4-methoxyphenyl)propanoate | 85 | 88:12 kyoto-u.ac.jp |
This table presents illustrative data for the analogous tert-butyl 2-bromopropanoate system.
Ruthenium-Catalyzed Reactions
Ruthenium complexes have found application in atom transfer radical addition (ATRA) reactions and related polymerizations. uni-regensburg.de For example, ruthenium(II) complexes, such as RuCl₂(p-cymene)PR₃, can initiate the polymerization of vinyl monomers like styrene (B11656), using an α-halo ester such as ethyl 2-bromopropanoate as the initiator. uliege.be The choice of phosphine ligand on the ruthenium center influences the rate and control of the polymerization. uliege.be These catalytic systems allow for the synthesis of well-defined polymers with narrow molecular weight distributions. uliege.be
| Monomer | Ruthenium Catalyst | Initiator | Polymer |
| Styrene | RuCl₂(p-cymene)P(i-Pr)₃ | Ethyl 2-bromopropanoate | Polystyrene uliege.be |
| Methyl Methacrylate | RuCl₂(p-cymene)PCy₃ | Ethyl 2-bromo-2-methylpropanoate | Poly(methyl methacrylate) uliege.be |
| 4-Chlorostyrene | RuCl₂(p-cymene)PCy₃ | Ethyl 2-bromopropanoate | Poly(4-chlorostyrene) uliege.be |
This table illustrates the use of ruthenium catalysts with similar α-halo ester initiators.
Nickel-Catalyzed Reactions
The reactivity of the carbon-bromine bond in this compound makes it a suitable substrate for various nickel-catalyzed transformations. Nickel catalysts, being more earth-abundant and cost-effective than palladium, have garnered significant attention for facilitating cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds. For α-bromo esters like this compound, nickel catalysis provides pathways to a diverse range of functionalized products.
Key nickel-catalyzed reactions involving α-halo esters include cross-coupling and reductive coupling processes. In these reactions, a Ni(0) species typically initiates the catalytic cycle through oxidative addition into the C-Br bond of the ester. The resulting organonickel intermediate then undergoes further steps, such as transmetalation or reaction with a coupling partner, followed by reductive elimination to yield the final product and regenerate the Ni(0) catalyst.
Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions enable the formation of a C-C bond at the α-position of the ester. While specific examples for this compound are not extensively documented in isolation, the reactivity of analogous α-bromo esters in well-established named reactions like the Hiyama and Negishi couplings serves as a strong precedent.
Hiyama Coupling: This reaction involves the coupling of an organohalide with an organosilane. Research has demonstrated the first catalytic asymmetric Hiyama cross-coupling of racemic α-bromo esters with aryl- and alkenylsilanes. organic-chemistry.org Using a catalyst system of nickel chloride glyme complex (NiCl₂·glyme) and a chiral diamine ligand, α-aryl carboxylic acid derivatives were synthesized with high enantioselectivity. organic-chemistry.org This methodology is tolerant of various functional groups and can be extended to produce enantioenriched α-alkenyl esters. organic-chemistry.org
Negishi Coupling: This reaction pairs an organohalide with an organozinc reagent. The first stereospecific nickel-catalyzed Negishi cross-coupling of secondary benzylic esters has been reported, utilizing dimethylzinc. acs.org The reaction proceeds with high yield and stereospecificity and is compatible with numerous functional groups, including other esters, amines, and various heterocycles. acs.org
Reductive Coupling Reactions: Reductive cross-couplings involve the coupling of two different electrophiles under reductive conditions, avoiding the pre-formation of stoichiometric organometallic reagents. Nickel catalysts are particularly effective in this type of transformation.
Reductive Arylation: A nickel-catalyzed reductive arylation of α-bromoalkyl boronic esters with aryl halides has been described. nih.gov This process highlights the umpolung (reactivity reversal) of the α-bromo ester derivative, allowing it to act as a nucleophilic partner.
Alkyl-Alkyl Coupling: The direct reductive cross-coupling between two distinct alkyl halides is a challenging but powerful method for C(sp³)–C(sp³) bond formation. Nickel catalysis has enabled the enantioconvergent coupling of racemic α-bromoamides with alkyl halides. nih.gov However, it was noted that under the specific conditions optimized for α-bromoamides, α-bromo esters failed to yield the desired cross-coupling product, indicating the critical role of the substrate and reaction conditions. nih.gov Similarly, an electrochemical, nickel-catalyzed Reformatsky-type reaction was found to be inefficient with ethyl 2-bromopropionate compared to more substituted analogues. researchgate.net
The following table summarizes key findings for nickel-catalyzed reactions with substrates analogous to this compound.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Key Findings | Citation |
|---|---|---|---|---|---|
| Asymmetric Hiyama Coupling | Racemic α-bromo esters | Aryltrimethoxysilanes | NiCl₂·glyme / Chiral diamine ligand | First catalytic asymmetric cross-coupling of α-halo esters with organosilanes; good yields and high enantioselectivity (up to 90% ee). | organic-chemistry.org |
| Stereospecific Negishi Coupling | Secondary benzylic 2-(methylthio)acetates | Dimethylzinc | NiCl₂·DME / DPEphos | First example with secondary benzylic esters; high yields and excellent stereospecificity; tolerates a wide range of functional groups. | acs.org |
| Reductive Arylation (Umpolung) | α-Bromoalkyl boronic esters | Aryl halides | NiBr₂·diglyme / Ligand | Unlocks a new cross-coupling strategy by promoting the umpolung reactivity of ambiphilic reagents. | nih.gov |
| Enantioconvergent Reductive Alkyl-Alkyl Coupling | α-Bromo ester | Alkyl halide | NiBr₂·diglyme / Chiral ligand | The α-bromo ester failed to deliver the desired cross-coupling product under conditions successful for α-bromoamides. | nih.gov |
| Electrochemical Reductive Coupling (Reformatsky-type) | Ethyl 2-bromopropionate | Aromatic aldehydes | Nickel complex | Reaction with ethyl 2-bromopropionate was found to be much less efficient than with ethyl 2-bromoisobutyrate. | researchgate.net |
Green Chemistry Approaches in the Synthesis and Application of this compound
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a compound like this compound, these principles can be applied to both its synthesis (e.g., esterification of 2-bromopropanoic acid with butanol) and its subsequent reactions.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on large quantities of volatile and often toxic organic solvents. Reducing or eliminating these solvents is a primary goal of green chemistry.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, simplifying purification procedures, and often reducing energy consumption.
Mechanochemistry: This technique involves inducing reactions through mechanical force, such as grinding or milling, in the absence of a bulk solvent. Mechanochemical methods have been successfully used for the quantitative synthesis of metal-organic frameworks and pillar scholaris.caarenes by simply grinding the solid reactants together. rsc.orgrsc.org A novel and efficient method for synthesizing tert-butyl esters from various carboxylic acids using di-tert-butyl dicarbonate (B1257347) has been developed under solvent-free and base-free conditions using electromagnetic milling. rsc.orgresearchgate.net This approach is particularly suitable for sensitive molecules and demonstrates a green and sustainable pathway that could be adapted for this compound production.
Enzymatic Synthesis: The enzymatic synthesis of flavor esters, such as butyl acetate, has been successfully optimized in a solvent-free system. scispace.com Using an immobilized lipase as a biocatalyst, the esterification of acetic acid and butanol proceeds efficiently, minimizing environmental impact and simplifying downstream processing. scispace.com This biocatalytic, solvent-free approach is a promising green alternative to conventional acid-catalyzed esterification for producing butyl esters.
Environmentally Benign Solvents: When a solvent is necessary, replacing conventional hazardous solvents with greener alternatives is a key strategy.
Deep Eutectic Solvents (DESs): These solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and possess negligible vapor pressure. DESs have been effectively used in the purification of fatty acid butyl esters (biodiesel). researchgate.net Specifically, a DES based on ethylene (B1197577) glycol and choline (B1196258) chloride was successful in completely extracting glycerol (B35011) from the butyl ester product, showcasing their potential as green media for processing steps. researchgate.net
Flow Chemistry: The use of flow microreactors represents a sustainable and efficient method for synthesizing esters. A direct synthesis of tertiary butyl esters has been developed using a flow system, which offers superior efficiency and versatility compared to traditional batch processes. rsc.org Flow chemistry minimizes waste, improves safety, and allows for precise control over reaction parameters.
Catalytic Methods for Reduced Waste Generation
Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently less wasteful than stoichiometric ones. Developing highly efficient and recyclable catalysts is crucial for minimizing waste.
Heterogeneous and Recyclable Catalysts: The use of solid catalysts that can be easily separated from the reaction mixture and reused is a major advantage for waste reduction.
Waste-Derived Catalysts: A promising green strategy involves creating catalysts from waste materials. Solid acid catalysts for esterification have been produced from waste cigarette filters via hydrothermal carbonization and sulfonation. nih.gov This catalyst was effective for the esterification of oleic acid and could be reused multiple times without a significant drop in activity. nih.gov Similarly, solid acid and base catalysts have been prepared from diverse waste streams like biomass, eggshells, and animal bone for esterification and transesterification reactions. rsc.org
Biomass-Based Catalysts: Carbon-based solid acid catalysts prepared from bagasse (a sugarcane processing byproduct) have shown high activity for the esterification of free fatty acids in waste cooking oil. bohrium.com These catalysts could be reused for at least seven cycles with a high conversion rate, demonstrating excellent stability and potential for waste reduction in ester production. bohrium.com Silica sulfuric acid has also been employed as a recyclable heterogeneous catalyst for reducing the free fatty acid content of waste oils via esterification. researchgate.net
Atom Economy and Process Intensification: Designing reactions that maximize the incorporation of all material from the reactants into the final product (high atom economy) and using intensified processes contribute to waste reduction.
Biocatalysis: As mentioned previously, enzyme-catalyzed esterification in solvent-free systems is a prime example of a waste-reducing method. scispace.com Lipases operate under mild conditions (e.g., 37°C), avoiding the harsh conditions and byproducts associated with strong acid catalysts. scispace.com
Ketonization of Waste Esters: Catalytic ketonization provides a method to upgrade waste esters into valuable ketones. Using a heterogeneous Zr-Mg-Y-O catalyst, methyl ester fractions from waste fats can be converted into ketone fractions with high yield and conversion. pjoes.com This process represents a rational approach to waste management, transforming a low-value stream into useful chemical products with minimal byproducts. pjoes.com
Spectroscopic and Computational Analysis of Butyl 2 Bromopropanoate and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of Butyl 2-bromopropanoate (B1255678). Each technique offers unique information, and together they provide a complete picture of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of specific nuclei.
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons and their neighboring atoms. For Butyl 2-bromopropanoate, the proton spectrum exhibits characteristic signals corresponding to the butyl and the 2-bromopropanoate moieties. The chemical shifts are influenced by the electronegativity of the neighboring bromine atom and the ester functionality.
Interactive ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH(Br) | ~4.35 | Quartet |
| OCH₂ | ~4.17 | Triplet |
| CH₃ (on propanoate) | ~1.82 | Doublet |
| CH₂ (next to OCH₂) | ~1.19-1.95 | Multiplet |
| CH₃ (on butyl) | ~0.95 | Triplet |
Note: Data is illustrative and may vary slightly based on solvent and experimental conditions. chemicalbook.com
A related compound, tert-butyl 2-bromopropanoate, shows a distinct singlet for the nine equivalent protons of the tert-butyl group, alongside the signals for the 2-bromopropanoate portion. chemicalbook.com
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed at a significant downfield shift.
Interactive ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O | ~169 |
| CH(Br) | ~40 |
| OCH₂ | ~66 |
| CH₂ (next to OCH₂) | ~30 |
| CH₂ (next to CH₃) | ~19 |
| CH₃ (on propanoate) | ~21 |
| CH₃ (on butyl) | ~13 |
Note: Data is illustrative and may vary slightly based on solvent and experimental conditions. chemicalbook.com
For comparison, predicted ¹³C NMR data for the related butyl propionate (B1217596) is also available. hmdb.ca
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak and any bromine-containing fragment ions will appear as a pair of peaks (an M and M+2 peak) with a characteristic intensity ratio. docbrown.info
Common fragmentation pathways for esters include cleavage at the C-O bond and McLafferty rearrangement. For this compound, fragmentation would likely involve the loss of the butyl group or the bromine atom. whitman.edu For instance, in the mass spectrum of tert-butyl 2-bromopropanoate, a prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation. chemicalbook.com
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the ester and the carbon-bromine bond.
A strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. Additionally, C-O stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, around 500-600 cm⁻¹. docbrown.info
X-ray Crystallography of Derivatives
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.com While obtaining a suitable single crystal of the liquid this compound itself can be challenging, the structures of solid derivatives can provide valuable insights into bond lengths, bond angles, and intermolecular interactions.
Studies on the crystal structures of related compounds, such as actinide propionate complexes and various pyrazolone (B3327878) derivatives, demonstrate the utility of this technique in elucidating complex three-dimensional arrangements. researchgate.netspast.org The structural information gleaned from such derivatives can help in understanding the steric and electronic effects that influence the properties and reactivity of the 2-bromopropanoate moiety.
Computational Chemistry and Mechanistic Insights
Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules, complementing experimental findings.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for studying reaction mechanisms, predicting spectroscopic properties, and understanding chemical reactivity.
DFT calculations can be employed to explore the reaction pathways of this compound in various chemical transformations. For instance, in cross-coupling reactions involving similar haloalkanes, DFT studies have been used to elucidate complex catalytic cycles, such as the FeI/FeII/FeIII mechanism in iron-catalyzed reactions. nih.gov These studies can map out the potential energy surfaces of reactions, identify transition states and intermediates, and explain observed selectivities. mdpi.comrsc.org
Furthermore, DFT can be used to model cycloaddition reactions and thermal decomposition pathways, providing detailed mechanistic insights that are often difficult to obtain through experimental means alone. sioc-journal.cnpku.edu.cn By calculating the energies of different proposed pathways, researchers can determine the most likely reaction mechanism.
Molecular Dynamics Simulations of Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound and its analogs, MD simulations provide critical insights into their interaction mechanisms with other molecules, which is fundamental for applications such as chiral separation and understanding biological activity.
Research on compounds closely related to this compound, such as other alkyl 2-bromopropanoates, has utilized MD simulations to elucidate the intricacies of their interactions at a molecular level. For instance, MD simulations have been employed to investigate the chiral recognition mechanisms of methyl α-bromopropionate with modified cyclodextrins, which are used as chiral stationary phases in chromatography. researchgate.net These simulations reveal the preferred binding sites and the nature of the forces driving the interaction. It was found that the inclusion of the enantiomers into the cyclodextrin (B1172386) cavity is a key part of the recognition process. researchgate.net
Similarly, computational studies on Isopropyl 2-bromopropanoate suggest using MD simulations to model its hydrolysis pathways under varying pH conditions. Such simulations can help identify structure-stability trends by comparing analogous esters, including this compound. The insights from these simulations are valuable for predicting the stability and degradation of these compounds in different chemical environments.
The general methodology for these simulations involves creating a model of the system, including the bromopropanoate ester and the interacting molecule (e.g., a cyclodextrin or a biological macromolecule), within a simulated environment, often a box of water molecules. researchgate.net The system's energy is minimized, and then it is gradually heated to a desired temperature and equilibrated. The simulation is then run for a specific period, typically nanoseconds, tracking the trajectory of each atom. Analysis of these trajectories provides information on interaction energies, conformational changes, and specific intermolecular contacts like hydrogen bonds and electrostatic interactions. ucsd.edu For example, simulations of benzofuran (B130515) derivatives with the enzyme cyclooxygenase-2 (COX-2) have detailed the ligand-protein interaction energies and identified key amino acid residues involved in binding. ucsd.edu
Table 1: Summary of Molecular Dynamics Simulation Findings for Methyl α-Bromopropionate with Modified Cyclodextrins
| Interacting Molecule | Key Findings from MD Simulation | Significance |
| Permethylated β-Cyclodextrin (PMBCD) | The preferred binding sites for the enantiomers are the interior of the cyclodextrin cavity. researchgate.net | Explains the mechanism of chiral recognition and separation in gas chromatography. researchgate.netnih.gov |
| Heptakis(2,6-di-O-butyl-3-O-butyryl)-β-CD (DBBBCD) | Differences in the stabilization energy and geometry of the inclusion complexes formed between the two enantiomers and the cyclodextrin derivative contribute to enantioseparation. researchgate.netnih.gov | Provides a basis for selecting or designing chiral stationary phases for optimal separation of 2-bromopropanoate enantiomers. nih.gov |
Quantitative Structure-Activity Relationships (QSAR) in Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or other properties. nih.govlongdom.org These models are widely used in drug discovery, toxicology, and environmental science to predict the properties of untested chemicals, thereby saving time and resources. nih.gov For this compound, QSAR studies on structurally related compounds, such as aliphatic esters and halogenated hydrocarbons, provide valuable predictive insights into its potential biological and toxicological effects.
QSAR studies establish a mathematical relationship between molecular descriptors and a specific activity. spu.edu.sy Molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic characteristics. researchgate.net
A notable application of QSAR is in predicting the toxicity of various chemical classes. For instance, QSAR models have been developed to predict the acute aquatic toxicity of aliphatic esters towards the protozoan Tetrahymena pyriformis. researchgate.net In one such study, a large number of molecular descriptors were calculated using specialized software, and a genetic algorithm was used to select the most relevant descriptors for building a multiple linear regression (MLR) model. The resulting model demonstrated strong predictive power, indicating that the toxicity of aliphatic esters can be reliably estimated from their structural features. researchgate.net
The general process of a QSAR study involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, building a mathematical model, and rigorously validating the model's predictive ability using internal and external test sets. nih.govsciepub.com
Table 2: Example of a QSAR Model for Aquatic Toxicity of Aliphatic Esters
| Model Type | Endpoint Predicted | Key Descriptor Classes | Statistical Performance | Application |
| Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Acute toxicity (log 1/IGC50) towards Tetrahymena pyriformis. researchgate.net | Constitutional descriptors, topological descriptors, geometrical descriptors, etc. (Calculated with Dragon software). researchgate.net | R² = 0.899 (goodness of fit), Q²_LOO = 0.928 (internal predictive ability). researchgate.net | Predicting the toxicity of new or untested aliphatic ester derivatives. researchgate.net |
Applications of Butyl 2 Bromopropanoate in Materials Science and Polymer Chemistry
Polymerization Initiation using Butyl 2-Bromopropanoate (B1255678)
The key feature of butyl 2-bromopropanoate as an initiator is the carbon-bromine bond, which can be reversibly cleaved by a transition metal catalyst. This initiates the polymerization process and allows it to proceed in a controlled manner, a significant advancement over traditional free radical polymerization which produces polymers with broad molecular weight distributions and undefined structures. acs.org
This compound is an archetypal initiator for Atom Transfer Radical Polymerization (ATRP), one of the most robust and widely used controlled radical polymerization techniques. labscoop.com In a typical ATRP setup, a transition metal complex, commonly based on copper, reversibly abstracts the bromine atom from this compound. This process generates a radical that can add to a monomer molecule, initiating polymer chain growth, and a higher oxidation state metal complex. tkk.fi This higher oxidation state complex can then "deactivate" the growing polymer chain by donating the halogen back, reforming a dormant species. tkk.fi
This rapid activation-deactivation equilibrium ensures that the concentration of active, growing radicals at any given moment is very low, significantly suppressing termination reactions that are common in conventional radical polymerization. acs.org The result is that all polymer chains are initiated at approximately the same time and grow at a similar rate. This leads to polymers with molecular weights that increase linearly with monomer conversion and narrow molecular weight distributions, often with a polydispersity index (Mw/Mn) below 1.2. tkk.fi
The choice of the alkyl group on the ester (e.g., methyl, butyl, tert-butyl) and the specific catalyst system can be tuned to control the polymerization of various monomers. tkk.ficmu.edu
Table 1: Examples of Monomers Polymerized via ATRP using Alkyl 2-Bromopropanoate Initiators
| Monomer | Initiator | Catalyst System | Resulting Polymer Properties | Reference |
|---|---|---|---|---|
| n-Butyl Acrylate (B77674) | Methyl 2-bromopropionate | CuBr / 4,4′-di(5-nonyl)-2,2′-bipyridine | Well-defined poly(n-butyl acrylate) with Mw/Mn ≈ 1.1. | cmu.edu |
| tert-Butyl Acrylate | Methyl 2-bromopropionate | FeCl₂·4H₂O / P(Ph)₃ | Poly(tert-butyl acrylate) with Mw/Mn as low as 1.2. | tkk.fiaalto.fi |
| Styrene (B11656) & n-Butyl Acrylate (Copolymerization) | Methyl 2-bromopropionate | CuBr / 4,4′-di(5-nonyl)-2,2′-bipyridine | Controlled copolymerization with predictable composition. | cmu.edu |
The controlled nature of ATRP initiated by this compound makes it an excellent method for synthesizing block copolymers. cmu.educmu.edu These polymers, composed of two or more distinct polymer chains linked together, are crucial for applications ranging from drug delivery to nanolithography.
The synthesis is typically achieved sequentially. First, an alkyl 2-bromopropanoate initiates the polymerization of one monomer (Monomer A). The polymerization is stopped before all monomer is consumed (typically >95% conversion) to ensure that the resulting polymer chains, now called macroinitiators, retain the active bromine end-group. acs.org After removal of the unreacted Monomer A, a second monomer (Monomer B) is introduced. The bromine-terminated macroinitiator then initiates the polymerization of Monomer B, growing a second block from the end of the first, resulting in a diblock copolymer (Polymer A-b-Polymer B). tkk.ficmu.edu
This method has been used to create a wide variety of block copolymers, including amphiphilic block copolymers where one block is hydrophilic and the other is hydrophobic. cmu.edu For instance, a poly(oxyethylene) macroinitiator, functionalized with 2-bromopropionate end-groups, was used to polymerize tert-butyl acrylate, yielding an ABA-type block copolymer. cmu.edu
Table 2: Examples of Block Copolymers Synthesized using Alkyl 2-Bromopropanoate Initiators
| First Block (Macroinitiator) | Second Monomer | Initiator/Macroinitiator Precursor | Resulting Block Copolymer | Reference |
|---|---|---|---|---|
| Poly(oxyethylene) | tert-Butyl Acrylate | Poly(oxyethylene) diol reacted with 2-bromopropionyl bromide | Poly(tert-butyl acrylate)-b-poly(oxyethylene)-b-poly(tert-butyl acrylate) | cmu.edu |
| Poly(butyl acrylate) | Methyl Methacrylate (B99206) | Methyl 2-bromopropionate to form P(BA) macroinitiator | Poly(butyl acrylate)-b-poly(methyl methacrylate) | cmu.edu |
| Poly(n-butyl methacrylate) | tert-Butyl Acrylate | Ethyl 2-bromoisobutyrate to form P(BMA) macroinitiator | Poly(n-butyl methacrylate)-b-poly(tert-butyl acrylate) | tkk.fiaalto.fi |
Functionalization of Polymeric Materials
Using an initiator like this compound in ATRP provides a straightforward method for polymer functionalization. Because the initiator fragment remains at one end of the polymer chain (the alpha-position) and the bromine atom remains at the other end (the omega-position) after polymerization, the resulting polymer is inherently functionalized. cmu.edu
The terminal bromine atom is particularly valuable as it is a versatile chemical handle. It can be substituted or eliminated through a variety of subsequent chemical reactions to introduce a wide range of other functional groups. cmu.edu For example, the terminal bromine can be replaced by an azide (B81097) group. unimelb.edu.au These azide-terminated polymers can then be efficiently coupled with alkyne-functionalized molecules or surfaces via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" chemistry reaction. unimelb.edu.au This strategy allows for the precise attachment of polymers to other polymers, surfaces, or biomolecules.
Furthermore, by starting with a modified initiator, specific functionalities can be installed at the alpha-terminus of every polymer chain. Initiators containing hydroxyl, vinyl, or other groups can be synthesized and used in ATRP, leading to polymers with a functional group at one end and the versatile bromine at the other. cmu.edu
Role in the Synthesis of Novel Polymeric Architectures
Beyond simple linear polymers and block copolymers, this compound and related initiators are instrumental in constructing more complex and novel polymeric architectures. frontiersin.orgugent.be The ability to control polymerization from an initiation site allows for the creation of structures such as star polymers, comb (or brush) polymers, and hyperbranched polymers. cmu.eduresearchgate.net
Star Polymers: These are synthesized using a multifunctional initiator. For example, an initiator with three or more 2-bromopropanoate groups on a central core can simultaneously initiate the growth of multiple polymer "arms," resulting in a star-shaped macromolecule. researchgate.net
Polymer Brushes: These architectures consist of polymer chains densely grafted to a surface or a linear polymer backbone. They can be created by attaching an initiator, such as a derivative of 2-bromopropanoate, to a surface (e.g., a silicon wafer or carbon nanotube) and then initiating ATRP from the immobilized sites. nih.gov This "grafting from" approach leads to a high density of polymer chains tethered to the surface.
Graft and Comb Copolymers: These are formed when polymer chains are grown from a pre-existing polymer backbone. This can be achieved by using a linear polymer that has initiator sites (like 2-bromopropanoate) attached along its chain. ugent.be
Hyperbranched Polymers: These are highly branched, tree-like structures that can be synthesized in a one-pot reaction using a special type of monomer called an "inimer" (a molecule that is both an initiator and a monomer). Alternatively, they can be formed from the self-condensing vinyl polymerization of a monomer that contains an initiating group. cmu.edu
These advanced architectures are of significant interest for applications in nanotechnology, coatings, and biomedical engineering, where the unique shape and high density of functional groups of these polymers can be exploited. unimelb.edu.auresearchgate.net
Table 3: Examples of Polymeric Architectures Synthesized using Alkyl 2-Bromopropanoate Functionality
| Architecture | Synthetic Strategy | Monomer(s) | Reference |
|---|---|---|---|
| Polymer Brushes on Carbon Nanotubes | Initiator (2-hydroxyethyl 2'-bromopropionate) attached to SWNTs, followed by "grafting from" ATRP. | n-Butyl Methacrylate | nih.gov |
| Star Polymers | ATRP using tri-, tetra-, and hexa-functional initiators. | Butyl Acrylate, Glycidyl Methacrylate | researchgate.net |
| Comb and Palm-Tree Copolymers | ATRP of a macromonomer prepared via living cationic polymerization using an inimer. | Poly(methyl vinyl ether) macromonomer, tert-Butyl Acrylate | ugent.be |
Degradation and Environmental Fate of Butyl 2 Bromopropanoate
Degradation Pathways in Environmental Matrices
The structure of butyl 2-bromopropanoate (B1255678), featuring an ester functional group and a bromine atom on the alpha-carbon, dictates its reactivity in environmental settings such as soil and water.
The primary abiotic degradation pathway for butyl 2-bromopropanoate in aqueous environments is hydrolysis. This process involves the cleavage of the ester bond by water. The mechanism for α-bromo esters like this compound is well-documented and typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. scribd.comuou.ac.in In this reaction, a nucleophile, such as a water molecule or hydroxide (B78521) ion, attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion.
In the case of the hydrolysis of the 2-bromopropanoate anion under alkaline conditions, the reaction yields the lactate (B86563) anion with a complete inversion of stereochemical configuration, which is characteristic of an SN2 pathway. uou.ac.in The presence of the neighboring carboxylate group can influence the reaction rate and mechanism, a phenomenon known as neighboring group participation. uou.ac.incdnsciencepub.com This participation can accelerate the rate of solvolysis compared to similar compounds without such a group. cdnsciencepub.com The rate and outcome of hydrolysis and solvolysis are significantly affected by the solvent, pH, and temperature. acs.org For instance, studies on the related α-bromoisobutyrate ion show that the activation enthalpy (ΔH‡) for solvolysis is approximately 28.96 kcal/mol at 25°C. cdnsciencepub.com
| Aspect | Description | Key Influencing Factors | Source |
|---|---|---|---|
| Primary Mechanism | Bimolecular Nucleophilic Substitution (SN2) | Concentration of nucleophile (e.g., OH⁻) | scribd.comuou.ac.in |
| Stereochemistry | Complete inversion of configuration at the alpha-carbon | Chirality of the starting material | uou.ac.in |
| Key Intermediate | A single transition state where the nucleophile attacks and the leaving group (bromide) departs simultaneously. | Solvent polarity can stabilize the transition state. | scribd.com |
| Rate Influence | Neighboring carboxylate group can accelerate the reaction rate. | Solvent, pH, Temperature | cdnsciencepub.comacs.org |
Specific studies on the photolytic and microbial degradation of this compound are not widely available in peer-reviewed literature. However, the behavior of related halogenated organic compounds can provide insights. Halogenated compounds are often characterized by their persistence in the environment. researchgate.net Their degradation can be slow, potentially leading to accumulation in soil and water. researchgate.net
Advanced reduction processes (ARPs) have been shown to be effective for the degradation of alkyl halides. rsc.org These processes generate hydrated electrons that can react with the compound, leading to the cleavage of the carbon-halogen bond. rsc.org Furthermore, biocatalysis presents a potential route for degradation. For example, ene-reductases have been used to catalyze the dehalogenation of certain α-bromo esters, suggesting that enzymatic pathways for the breakdown of this compound could be developed. researchgate.net
Upcycling of Related Bromopropionates
A significant development in the sustainable chemistry of bromopropionates is their synthesis from the upcycling of polylactic acid (PLA), a common biodegradable polymer. researchgate.netresearchgate.net Research has demonstrated a process where PLA waste is catalytically degraded to produce 2-bromopropionic acid (2BA) and lactic acid (LA). researchgate.netresearchgate.net This mixture can then be esterified to produce a range of valuable bromopropionate and lactate esters, including n-butyl 2-bromopropionate. researchgate.net
The process uses a hydrogen bromide (HBr) solution in acetic acid (HBr-HAc) to depolymerize PLA. The reaction conditions, such as temperature and time, can be tuned to maximize the yield of 2-bromopropionic acid. researchgate.net For instance, a yield of 55.2 mol% for 2BA was achieved at 100°C. researchgate.netresearchgate.net The subsequent esterification with n-butanol under acidic catalysis produces n-butyl 2-bromopropionate. researchgate.net This pathway represents a circular economy approach, transforming plastic waste into value-added chemicals. acs.org
| Catalyst/Solvent | Temperature | Reaction Time | Maximum 2BA Yield (mol%) | Source |
|---|---|---|---|---|
| HBr-HAc solution | 80-100°C | Increases with reaction time | 53.6% (at 100°C for 16h) | researchgate.netresearchgate.net |
| HBr-HAc solution | 110°C | 9h | 45.2% (yield decreases with longer time due to by-reactions) | researchgate.net |
| HBr-HAc solution (optimized liquid-to-solid ratio) | 100°C | 11h | 55.2% | researchgate.netresearchgate.net |
Environmental Impact and Sustainability Considerations
The environmental profile of this compound is twofold. As a halogenated organic compound, it raises concerns typical for this class of chemicals. Halogenated compounds can be persistent organic pollutants, exhibiting potential toxicity and a tendency to accumulate in environmental compartments. researchgate.netbohrium.com Their release, whether through industrial processes or disposal, can contribute to contamination of air, soil, and water. nih.govturi.org Many halogenated solvents are regulated due to hazards such as damage to the central nervous system, carcinogenicity, and their role as greenhouse gases or ozone-depleting substances. turi.org
However, the sustainability of this compound is enhanced when it is produced via green chemistry principles. The upcycling pathway from PLA waste is a prime example of valorization, where a low-value waste stream is converted into a higher-value chemical product. researchgate.netresearchgate.net This approach not only mitigates plastic pollution but also provides an alternative to petroleum-based feedstocks for chemical synthesis. researchgate.net Such processes are integral to developing a more sustainable and circular chemical industry.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems for Butyl 2-Bromopropanoate (B1255678) Transformations
The transformation of Butyl 2-bromopropanoate and its analogs is a fertile ground for the development of innovative catalytic systems. Research is moving beyond classical methods to embrace photoredox catalysis, novel metal-based catalysts, and biocatalysis to achieve greater efficiency and selectivity.
Recent studies have demonstrated the utility of iron-bisphosphine complexes in catalyzing cross-coupling reactions. For instance, investigations into the reaction of tert-butyl 2-bromopropionate with these iron complexes have provided mechanistic insights essential for radical initiation in catalysis. acs.org These systems are attractive due to the low cost and low toxicity of iron compared to precious metals.
Photocatalysis represents another promising frontier. Visible-light-mediated oxidative coupling reactions of α-bromoesters, including tert-butyl 2-bromopropanoate, with vinylarenes have been successfully achieved using iridium-based photocatalysts like fac-Ir(ppy)₃. acs.org This method allows for the formation of carbon-carbon bonds under mild conditions, generating γ-ketoesters, which are valuable synthetic intermediates. acs.org Furthermore, metal-free atom transfer radical polymerization (ATRP) initiated by light has been shown to be effective with related initiators like methyl 2-bromopropionate, suggesting a pathway for polymer synthesis using this compound under continuous flow conditions. acs.org
Biocatalysis offers a green and highly selective alternative for transforming α-bromoesters. Enzymes such as haloalkane dehalogenases (HLDs) and ene-reductases (EREDs) are being explored for their ability to catalyze the dehalogenation of these compounds. nih.govasm.org For example, a haloalkane dehalogenase from Saccharomonospora viridis (DsvA) has been studied for its activity on α-brominated amides and esters, highlighting the potential for enzymatic resolution of racemic mixtures. asm.org Similarly, flavin-dependent EREDs can catalyze asymmetric dehalogenation via a single-electron transfer (SET) mechanism, converting racemic α-bromoesters into enantiomerically enriched products. nih.gov
Table 1: Emerging Catalytic Systems for α-Bromoester Transformations
| Catalytic System | Transformation | Substrate Example | Key Findings | Reference(s) |
|---|---|---|---|---|
| Iron-Bisphosphine Complexes | Cross-Coupling | tert-Butyl 2-bromopropionate | Defines the role of iron(II) intermediates in radical initiation for C-C bond formation. | acs.org |
| fac-Ir(ppy)₃ (Photocatalyst) | Oxidative Coupling | tert-Butyl 2-bromopropanoate | Visible-light-mediated synthesis of γ-ketoesters from vinylarenes and α-bromoesters. | acs.org |
| Haloalkane Dehalogenase (DsvA) | Hydrolytic Dehalogenation | N-butyl-2-bromopropionamide | Enzyme shows (S)-enantiopreference, enabling kinetic resolution. | asm.org |
Development of New Asymmetric Synthetic Routes
The chiral center in this compound makes it a valuable precursor for the asymmetric synthesis of complex molecules. smolecule.com Future research will likely focus on developing novel and more efficient enantioselective and diastereoselective methodologies.
Metal-catalyzed enantioconvergent cross-coupling has emerged as a powerful strategy. nih.gov This approach utilizes a chiral catalyst to convert a racemic mixture of an alkyl electrophile, such as this compound, into a single enantiomer of the product. For example, nickel/diamine catalyst systems have been successfully employed in the asymmetric Hiyama cross-coupling of racemic α-bromo esters with aryl silanes to produce α-aryl esters with good enantiomeric excess. acs.org This marked the first successful catalytic asymmetric arylation and vinylation using α-halo carbonyl compounds with organosilanes. acs.org
The use of chiral auxiliaries continues to be a robust strategy. N-tert-butanesulfinyl imines, for example, are highly effective chiral intermediates. nih.govbeilstein-journals.org While not directly involving this compound, the principles are applicable. Nucleophilic addition to these imines allows for the highly diastereoselective synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. nih.gov The development of methods to directly use this compound in similar stereoselective additions to chiral imines or other electrophiles is a logical next step.
Enzymatic reactions are also at the forefront of asymmetric synthesis. The enantioselective dehalogenation of α-bromoesters using Old Yellow Enzymes (OYEs) is an area of active research. researchgate.net These biocatalytic reductions can produce chiral products with high stereoselectivity, offering a green alternative to classical synthetic routes. researchgate.net The kinetic resolution of α-brominated amides and esters by haloalkane dehalogenases further underscores the potential of biocatalysis in this domain. asm.org
Integration into Flow Chemistry and Microreactor Systems
The transition from batch to continuous manufacturing is a key trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. This compound and its derivatives are well-suited for integration into flow chemistry and microreactor systems.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for fast or exothermic reactions. The use of α-bromoesters as initiators in controlled/living radical polymerizations is an area ripe for translation to flow systems. For instance, atom transfer radical polymerization (ATRP) and nitroxide-mediated radical polymerization (NMP) of various monomers have been successfully performed in continuous-flow microreactors, using initiators like methyl 2-bromopropionate. acs.orgkyoto-u.ac.jp These systems allow for the synthesis of polymers with controlled molecular weights and narrow distributions. kyoto-u.ac.jp
The synthesis of block copolymers, which have numerous high-value applications, can be streamlined using integrated flow microreactor systems. kyoto-u.ac.jp Sequential monomer addition is readily automated in a flow setup, as demonstrated by the anionic block copolymerization of styrene (B11656) and alkyl methacrylates. kyoto-u.ac.jp Photoinduced polymerization of acrylates, initiated by compounds structurally similar to this compound, has also been demonstrated in tubular photo-flow reactors and glass-chip microreactors, achieving high monomer conversion in short residence times. acs.org This integration of photochemistry and flow technology accentuates the benefits of light-mediated processes. acs.orgdurham.ac.uk
Multi-step syntheses that use this compound or its reaction products can also be telescoped into a single continuous sequence using flow chemistry. This involves using packed-bed reactors containing immobilized reagents or scavengers to purify the reaction stream between steps, avoiding the need for traditional workup and isolation of intermediates. durham.ac.ukthieme-connect.de
Expansion of Biochemical and Biomedical Applications
This compound serves as a versatile building block in the synthesis of molecules with potential biochemical and biomedical applications. smolecule.com Its utility ranges from being a key reactant in the synthesis of enzyme inhibitors to an initiator for creating advanced biomaterials.
In medicinal chemistry, tert-butyl 2-bromopropanoate is a documented reactant for the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which act as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. chemicalbook.com This highlights its role as a starting material for developing targeted therapeutics.
The compound is also crucial in materials science for creating polymers with biomedical applications. It is used as an initiator in ATRP to synthesize well-defined polymers. mdpi.com For example, it can initiate the polymerization of tert-butyl acrylate (B77674) to form a macroinitiator, which is then used to create complex macromolecular architectures like molecular bottlebrushes. acs.org These bottlebrush polymers are emerging as promising unimolecular nanomaterials for drug delivery and bio-imaging due to their stable structure and easily functionalized surfaces. acs.org Furthermore, the incorporation of cleavable linkages derived from α-bromoesters can lead to degradable vinyl polymers, which are of great interest for creating transient biomedical devices and drug carriers. researchgate.net
Table 2: Biomedical and Biochemical Applications of this compound and Derivatives
| Application Area | Specific Use | Resulting Product/System | Significance | Reference(s) |
|---|---|---|---|---|
| Medicinal Chemistry | Reactant | 3-(1-Aryl-1H-indol-5-yl)propanoic Acids | Inhibition of cytosolic phospholipase A2α for potential anti-inflammatory therapies. | chemicalbook.com |
| Biomaterials | ATRP Initiator | Amphiphilic Block Copolymers | Formation of polymer micelles for applications as nanoreactors and drug delivery systems. | mdpi.com |
| Nanomaterials | Initiator for Macroinitiators | Molecular Bottlebrushes (MBBs) | Unimolecular nanocarriers for drug delivery and imaging. | acs.org |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Butyl 2-bromopropanoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves esterification of 2-bromopropanoic acid with butanol, using acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC). Optimization requires varying parameters such as temperature (40–80°C), molar ratios (acid:alcohol ≈ 1:1.2), and reaction time (4–12 hours). Purification via distillation or column chromatography is critical to isolate the ester. Storage under inert atmosphere (e.g., N₂) at room temperature is recommended to prevent degradation . Kinetic studies and GC-MS monitoring can validate yield improvements.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester carbonyl (δ ~170 ppm in ¹³C) and bromine-adjacent methylene protons (δ ~4.2–4.5 ppm in ¹H).
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and C-Br bond (~550–650 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 209.08 (M⁺) and fragment ions (e.g., [C₄H₉O₂]⁺ at m/z 89). Cross-referencing with CAS 41145-84-0 ensures structural accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to its corrosive nature (H314 hazard statement).
- Work in a fume hood to avoid inhalation.
- Store in inert, airtight containers to prevent hydrolysis.
- Emergency protocols: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the reactivity of this compound in SN₂ vs. SN₁ mechanisms under varying solvent conditions?
- Methodological Answer :
- Experimental Design : Compare reaction rates in polar aprotic (e.g., DMSO) vs. polar protic (e.g., ethanol) solvents using kinetic isotope effects or stereochemical analysis (e.g., racemization studies).
- Data Analysis : Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Conflicting results may arise from solvent polarity effects on transition states. Replicate experiments with deuterated analogs to isolate mechanistic pathways .
Q. What strategies minimize side reactions (e.g., elimination or hydrolysis) during the synthesis of this compound?
- Methodological Answer :
- Catalyst Selection : Use mild Lewis acids (e.g., ZnCl₂) instead of strong Brønsted acids to reduce acid-catalyzed hydrolysis.
- Moisture Control : Employ molecular sieves or anhydrous solvents.
- Temperature Modulation : Lower reaction temperatures (≤60°C) suppress elimination. Monitor by TLC or in-situ IR for real-time adjustment .
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Analysis : Compare coupling efficiency with bulkier substrates (e.g., tert-butyl esters) using computational methods (DFT) to quantify steric hindrance.
- Electronic Profiling : Evaluate Hammett substituent constants (σ) for the bromopropanoate group. Experimental validation via Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids can correlate electronic effects with yield .
Q. What statistical approaches are suitable for analyzing reproducibility challenges in kinetic studies of this compound reactions?
- Methodological Answer :
- Replication : Perform triplicate runs with randomized block designs to account for batch variability.
- Error Analysis : Use ANOVA to identify significant deviations.
- Bayesian Modeling : Incorporate prior data (e.g., solvent effects) to refine confidence intervals. Transparent reporting of outliers and experimental constraints is critical .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported boiling points or stability profiles of this compound?
- Methodological Answer :
- Comparative Analysis : Re-measure properties using standardized methods (e.g., differential scanning calorimetry for decomposition points).
- Literature Review : Cross-check with peer-reviewed journals (avoiding non-academic sources like BenchChem).
- Contextual Factors : Document atmospheric pressure and purity levels (≥97% by HPLC) during measurements, as impurities drastically alter physical properties .
Q. What methodologies validate the purity of this compound when commercial sources provide conflicting HPLC data?
- Methodological Answer :
- Multi-Technique Verification : Combine GC-MS, NMR, and elemental analysis.
- Internal Standards : Spike samples with deuterated analogs to quantify impurities.
- Collaborative Testing : Share samples with independent labs for blinded analysis, ensuring methodological consistency .
Experimental Design and Innovation
Q. How can this compound be utilized as a precursor in novel organocatalytic or photochemical reactions?
- Methodological Answer :
- Organocatalysis : Test its use in asymmetric aldol reactions with proline-derived catalysts, monitoring enantiomeric excess via chiral HPLC.
- Photochemistry : Irradiate under UV light with dienes to study [2+2] cycloadditions. Use time-resolved spectroscopy to track intermediates. Publish negative results to inform future designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
